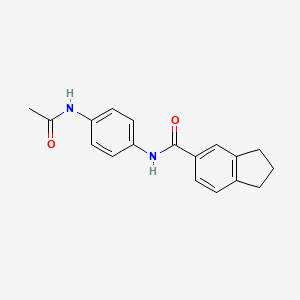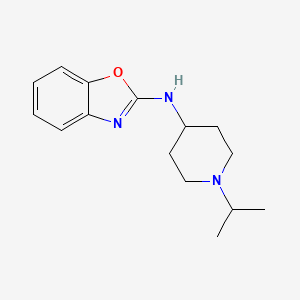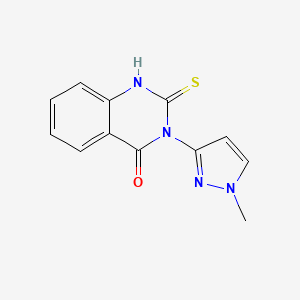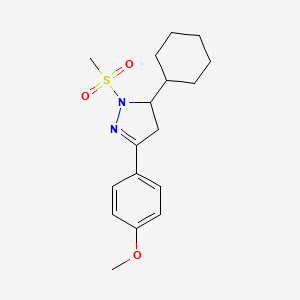
N-(4-acetamidophenyl)-2,3-dihydro-1H-indene-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-2,3-dihydro-1H-indene-5-carboxamide, commonly known as ADIC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ADIC is a synthetic compound that is structurally similar to endogenous cannabinoids and has been found to interact with the endocannabinoid system in the body.
Aplicaciones Científicas De Investigación
ADIC has shown potential applications in various fields of scientific research. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease. ADIC has also been found to have anti-cancer properties and has shown potential as a chemotherapeutic agent. Additionally, ADIC has been studied for its potential use in the development of novel drug delivery systems and as a tool for studying the endocannabinoid system.
Mecanismo De Acción
ADIC interacts with the endocannabinoid system in the body, specifically with the CB1 and CB2 receptors. It acts as a partial agonist at the CB1 receptor and a full agonist at the CB2 receptor. Activation of these receptors by ADIC leads to the modulation of various physiological processes, including pain perception, inflammation, and immune response.
Biochemical and Physiological Effects:
ADIC has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. ADIC has also been found to protect against neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease. Additionally, ADIC has been found to have anti-cancer properties and has shown potential as a chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADIC has several advantages for use in lab experiments. It is a synthetic compound, which allows for the precise control of its chemical properties and purity. Additionally, ADIC has been found to have low toxicity and is well-tolerated in animal models. However, there are also limitations to its use in lab experiments. ADIC has a relatively short half-life, which can make it difficult to study its pharmacokinetics and biodistribution. Additionally, ADIC has a low solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on ADIC. One area of research is the development of novel drug delivery systems for ADIC, which could improve its pharmacokinetics and biodistribution. Additionally, further studies are needed to fully understand the mechanism of action of ADIC and its potential applications in the treatment of various diseases. Finally, research is needed to explore the potential use of ADIC as a tool for studying the endocannabinoid system and its role in various physiological processes.
Métodos De Síntesis
ADIC can be synthesized using a multi-step reaction process, starting from commercially available starting materials. The synthesis involves the condensation of 4-acetamidobenzaldehyde with cyclohexanone in the presence of a base, followed by reduction using sodium borohydride to obtain the intermediate product, N-(4-acetamidophenyl)cyclohexanamine. This intermediate is then reacted with 2,3-dihydro-1H-indene-5-carboxylic acid in the presence of a coupling agent to obtain the final product, ADIC.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12(21)19-16-7-9-17(10-8-16)20-18(22)15-6-5-13-3-2-4-14(13)11-15/h5-11H,2-4H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCKXDMQWGIYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2,3-dihydro-1H-indene-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile](/img/structure/B7467855.png)

![2-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-4-methyl-1,2,4-triazole-3-thione](/img/structure/B7467868.png)
![4-[1-(Benzenesulfonyl)pyrrolidin-2-yl]pyridine](/img/structure/B7467875.png)
![2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide](/img/structure/B7467876.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7467902.png)
![2-(4-cyanophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7467907.png)
![3-cyclopropyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7467910.png)



![4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile](/img/structure/B7467947.png)
![1-[4-Methoxy-3-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]ethanone](/img/structure/B7467950.png)